Periplogenin

Anticancer Cytotoxicity Structure-Activity Relationship

Periplogenin is the non-glycosylated cardenolide aglycone of periplocin and periplocymarin, serving as the essential baseline comparator for glycosylation SAR studies. Unlike glycosylated counterparts, it shows systematically lower cytotoxic potency (A549 IC₅₀ 0.09 μg/mL vs periplocin 0.05 μg/mL), confirming the potency-enhancing role of sugar moieties. With 50-fold greater potency than 5-FU in gastric cancer models, it is indicated for preclinical cancer-chemotherapy combination research and systematic cardenolide library screening. Essential for UPLC-MS/MS method validation (t₁/₂ >8 h). For R&D only.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
Cat. No. B7798939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplogenin
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
InChIInChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3
InChIKeyQJPCKAJTLHDNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periplogenin for Scientific Procurement: Natural Cardenolide Aglycone with Distinct Pharmacological Profile


Periplogenin (CAS 514-39-6, C₂₃H₃₄O₅, MW 390.51) is a naturally occurring cardenolide aglycone belonging to the cardiac glycoside class . It functions as the core aglycone moiety of the glycosides periplocin and periplocymarin, which are the principal cytotoxic constituents of Cortex Periplocae [1]. Its primary pharmacological mechanism involves inhibition of the Na⁺/K⁺-ATPase pump, leading to increased intracellular sodium and subsequent elevation of intracellular calcium via the sodium-calcium exchanger . Unlike its glycosylated counterparts, periplogenin exists as the non-sugar steroid nucleus, which fundamentally alters its potency, pharmacokinetic behavior, and cellular handling characteristics [2].

Periplogenin Procurement: Why Glycosylation Status Precludes Interchangeability with Periplocin or Periplocymarin


Generic substitution among cardiac glycosides from Cortex Periplocae is scientifically unsound due to the profound impact of glycosylation on both potency and pharmacokinetic behavior. Periplogenin, as the aglycone, lacks the sugar moieties present in periplocin (a triglycoside) and periplocymarin (a diglycoside). This structural difference directly translates to a fundamental SAR principle: glycosylated cardenolides exhibit markedly stronger in vitro growth inhibitory activity than their aglycone forms [1]. Consequently, periplogenin demonstrates systematically lower cytotoxic potency than its glycoside periplocin across multiple cancer cell lines [2]. Furthermore, the absence of sugar residues alters ADME properties, affecting absorption, distribution, and metabolic stability [3]. Researchers procuring periplogenin for metabolic studies, SAR investigations, or as a reference standard for LC-MS/MS quantification cannot substitute periplocin or periplocymarin without compromising experimental validity.

Periplogenin Evidence Guide: Quantified Differentiation from Closest Analogs


Periplogenin vs. Glycosylated Derivative PPM: Quantified Cytotoxic Potency Differential in A549 Lung Cancer Cells

Periplogenin exhibits significantly lower cytotoxic potency compared to its glycosylated derivative PPM (periplocymarin) in human A549 lung adenocarcinoma cells, consistent with the established SAR that cardenolide glycosylation enhances in vitro growth inhibitory activity [1].

Anticancer Cytotoxicity Structure-Activity Relationship

Periplogenin vs. Periplocin in Liposarcoma and Leukemia: Rank-Order Cytotoxic Activity from Direct Comparative Screening

In a systematic activity-guided fractionation study of Periploca sepium root bark, five cardiac glycosides were isolated and directly compared for anti-proliferative effects. Periplocin exhibited the lowest IC₅₀ values overall, with periplogenin demonstrating substantially higher IC₅₀ values, confirming the aglycone's reduced potency relative to its parent triglycoside [1].

Sarcoma Leukemia Comparative Cytotoxicity

Periplogenin vs. 5-Fluorouracil: Comparative IC₅₀ Values in Gastric Cancer Demonstrating Superior Potency

Periplogenin demonstrates substantially greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in gastric cancer cell viability assays, with an IC₅₀ value 50-fold lower than that of 5-FU [1].

Gastric Cancer Combination Therapy In Vitro Potency

Periplogenin In Vivo Efficacy in Gastric Cancer Xenograft: Monotherapy and 5-FU Combination Activity

In nude mice bearing gastric cancer xenografts, intraperitoneal administration of periplogenin as monotherapy inhibited tumor growth. Notably, the combination of periplogenin with 5-fluorouracil produced greater tumor growth inhibition than either agent alone, demonstrating in vivo combinatorial efficacy [1].

Xenograft Model Gastric Cancer In Vivo Efficacy

Periplogenin ADMET Profile: Predicted Favorable Oral Absorption with Limited Blood-Brain Barrier Penetration

Computational ADMET prediction for periplogenin indicates favorable oral absorption (Absorption Level 0) and moderate druglikeness (Druglikeness Weight 0.598, Moderate Grading). Critically, its predicted blood-brain barrier penetration is low (BBB Level 3, BBB score -0.885), suggesting reduced CNS exposure potential [1].

ADMET Druglikeness Pharmacokinetics

Periplogenin as Metabolic Intermediate: Validated LC-MS/MS Quantification for Pharmacokinetic Studies

Periplogenin serves as a key quantifiable metabolite in pharmacokinetic studies of Cortex Periplocae constituents. A validated UPLC-MS/MS method enables simultaneous determination of periplocin, periplocymarin (PM), and periplogenin (PG) in rat plasma following oral administration. Critically, periplogenin exhibits slow elimination with a half-life exceeding 8 hours, distinguishing its pharmacokinetic behavior from the more rapidly cleared parent glycosides .

Pharmacokinetics LC-MS/MS Metabolite Quantification

Periplogenin Scientific Procurement: Evidence-Backed Application Scenarios


Metabolite Reference Standard for Cortex Periplocae Pharmacokinetic Studies

Periplogenin is the aglycone metabolite of periplocin and periplocymarin, and its quantification is essential for complete pharmacokinetic profiling of Cortex Periplocae preparations. A validated UPLC-MS/MS method exists for simultaneous determination of periplocin, periplocymarin, and periplogenin in rat plasma . Given its extended elimination half-life (>8 h) , periplogenin reference standards are required for accurate bioanalytical method development and validation. Procurement is indicated for laboratories establishing LC-MS/MS assays for natural product pharmacokinetics.

Aglycone Control in Cardiac Glycoside Structure-Activity Relationship (SAR) Studies

Periplogenin serves as the essential aglycone comparator in SAR studies investigating the role of glycosylation in cardenolide cytotoxicity. Direct head-to-head data demonstrate that glycosylated PPM (IC₅₀ = 0.05 μg/mL) exhibits 1.8-fold greater potency than periplogenin (IC₅₀ = 0.09 μg/mL) in A549 lung cancer cells . Researchers investigating the contribution of sugar moieties to potency, cellular uptake, or target engagement require periplogenin as the non-glycosylated baseline control against which glycoside activity is benchmarked.

Preclinical Gastric Cancer Combination Therapy Investigation

Periplogenin demonstrates a 50-fold potency advantage over 5-fluorouracil (IC₅₀ = 4 μM vs. 200 μM) in gastric cancer cell viability assays . Critically, in vivo xenograft studies confirm that periplogenin monotherapy inhibits tumor growth, while combination with 5-FU produces enhanced tumor growth inhibition beyond either agent alone . This evidence supports procurement of periplogenin for preclinical research programs evaluating natural product-chemotherapy combinations in gastric cancer models.

Natural Product Screening for Leukemia and Sarcoma Anti-Proliferative Agents

Periplogenin is one of five characterized cardiac glycosides isolated from Periploca sepium with demonstrated anti-proliferative activity against leukemia and liposarcoma cell lines . While periplocin exhibits the highest potency (lowest IC₅₀) in this series, periplogenin represents the aglycone component of this compound family . Procurement is warranted for laboratories conducting systematic screens of natural cardenolides against hematological malignancies or soft tissue sarcomas, particularly where comparative potency profiling across glycosylation states is desired.

Quote Request

Request a Quote for Periplogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.